

# MK-3903: A Potent and Selective AMP-Activated Protein Kinase (AMPK) Activator

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**MK-3903** is a novel, potent, and selective small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of **MK-3903**, including its mechanism of action, key in vitro and in vivo data, pharmacokinetic properties, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on metabolic diseases.

#### Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status. Its activation, which occurs in response to an increase in the AMP:ATP ratio, triggers a cascade of events aimed at restoring energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Given its central role in regulating metabolism, AMPK has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

**MK-3903** is a benzimidazole-based compound identified as a direct allosteric activator of AMPK.[1][2] Its high potency and selectivity make it a valuable tool for studying the



physiological roles of AMPK and for the potential development of novel therapeutics.

#### **Mechanism of Action**

**MK-3903** functions as a direct activator of AMPK. It potently and selectively binds to the AMPK complex, leading to its allosteric activation.[1][3][4] This activation is independent of upstream kinases.

## **Signaling Pathway**

The activation of AMPK by **MK-3903** initiates a signaling cascade that impacts various downstream metabolic pathways. A simplified representation of this pathway is illustrated below.



Click to download full resolution via product page

Caption: Simplified signaling pathway of **MK-3903**-mediated AMPK activation.

# **Physicochemical Properties**



A summary of the key physicochemical properties of MK-3903 is provided in the table below.

| Property          | Value                                                                                            | Reference    |
|-------------------|--------------------------------------------------------------------------------------------------|--------------|
| Formal Name       | 5-((5-([1,1'-biphenyl]-4-yl)-6-<br>chloro-1H-benzo[d]imidazol-2-<br>yl)oxy)-2-methylbenzoic acid |              |
| CAS Number        | 1219737-12-8                                                                                     | <del>-</del> |
| Molecular Formula | C27H19CIN2O3                                                                                     | <del>-</del> |
| Molecular Weight  | 454.9 g/mol                                                                                      | -            |
| Appearance        | A solid                                                                                          | <del>-</del> |

# **In Vitro Activity**

The in vitro activity of **MK-3903** has been characterized in various enzymatic and cell-based assays.

## **Potency and Selectivity**

**MK-3903** is a potent activator of AMPK with an EC<sub>50</sub> of 8 nM for the  $\alpha1\beta1\gamma1$  subunit. It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC<sub>50</sub> values ranging from 8 to 40 nM. The compound shows partial activation of pAMPK5 and does not activate pAMPK6.



| Parameter                                                               | Value                              | Reference |
|-------------------------------------------------------------------------|------------------------------------|-----------|
| AMPK Activation (EC50)                                                  | 8 nM                               |           |
| pAMPK Complex Activation (EC <sub>50</sub> )                            | 8 - 40 nM (for 10 of 12 complexes) |           |
| Prostanoid DP2 (CRTH2)<br>Receptor Binding (IC50)                       | 1.8 μΜ                             | _         |
| Prostanoid DP2 (CRTH2)<br>Receptor Binding (IC50) in 10%<br>human serum | >86 μM                             |           |
| CYP3A4 Inhibition (IC50)                                                | >50 μM                             | -         |
| CYP2D6 Inhibition (IC50)                                                | >50 µM                             | -         |
| Pregnane X Receptor (PXR) Agonism (EC50)                                | >30 μM                             | <u>-</u>  |

# **Cellular Permeability**

**MK-3903** demonstrates low permeability in LLC-PK1 cells, with a Papp of 6 x  $10^{-6}$  cm/s. It is also identified as a substrate of human liver uptake transporters OATP1B1 and OATP1B3.

### **In Vivo Studies**

The efficacy of **MK-3903** has been evaluated in multiple animal models, demonstrating its potential for improving metabolic parameters.

#### **Pharmacokinetics**

The pharmacokinetic profile of MK-3903 has been characterized in mice, rats, and dogs.



| Species                | Systemic<br>Plasma<br>Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>at Steady<br>State (L/kg) | Terminal<br>Half-life (h) | Oral<br>Bioavailabil<br>ity (%) | Reference |
|------------------------|------------------------------------------------|--------------------------------------------------------|---------------------------|---------------------------------|-----------|
| C57BL/6<br>Mice        | 5.0 - 13                                       | 0.6 - 1.1                                              | ~2                        | 8.4 (initial vehicle)           |           |
| Sprague<br>Dawley Rats | 5.0 - 13                                       | 0.6 - 1.1                                              | ~2                        | 27 - 78                         |           |
| Beagle Dogs            | 5.0 - 13                                       | 0.6 - 1.1                                              | ~2                        | 27 - 78                         | -         |

## **Pharmacodynamics**

Oral administration of MK-3903 has shown robust target engagement in vivo.

- Hepatic Fatty Acid Synthesis: Acute oral administration of MK-3903 at doses of 3, 10, and 30 mg/kg to high-fructose fed db/+ mice resulted in a significant inhibition of hepatic fatty acid synthesis for all three doses.
- ACC Phosphorylation: Chronic oral administration of MK-3903 robustly increased the phosphorylation of acetyl-CoA carboxylase (ACC), a direct downstream target of AMPK, in the liver, with more modest effects observed in skeletal muscle.
- Insulin Sensitization: Treatment with MK-3903 in various mouse models led to improvements in measures of insulin sensitization. In diet-induced obese (DIO) mice, a 30 mg/kg dose increased muscle and liver levels of phosphorylated ACC and reduced insulin resistance.

# **Experimental Protocols**In Vitro AMPK Activation Assay

Objective: To determine the half-maximal effective concentration (EC<sub>50</sub>) of **MK-3903** for AMPK activation.

#### Methodology:

The AMPK complex of interest is diluted in an appropriate reaction buffer.







- The diluted AMPK is incubated at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).
- Serial dilutions of MK-3903 in DMSO are prepared.
- The pAMPK solution is pre-incubated with the diluted MK-3903 (or DMSO as a vehicle control) in a reaction plate. The plate is briefly vortexed and incubated at room temperature for 30 minutes.
- A substrate solution is added to initiate the kinase reaction.
- The plate is sealed and incubated at room temperature for 60 minutes.
- The reaction is terminated by the addition of a quench buffer.
- The amount of product formed is quantified, and EC<sub>50</sub> values are calculated from the dose-response curves.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro AMPK kinase assay.

# In Vivo Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of **MK-3903** on metabolic parameters in a mouse model of diet-induced obesity.

Methodology:



- Diet-induced obese mice (e.g., at 17 weeks of age) are used for the study.
- Mice are conditioned to dosing with a vehicle solution (e.g., 5% Tween 80, 0.25% methylcellulose, 0.02% SDS) at a volume of 5 mL/kg twice daily (BID) for 5 days.
- At the end of the conditioning period, blood samples are collected to measure baseline glucose and insulin levels.
- Animals are sorted into treatment groups based on their glucose, insulin, and body weight to ensure homogeneity across groups.
- Treatment groups receive either vehicle or MK-3903 at various doses (e.g., 3, 10, 30 mg/kg) administered orally twice daily (BID) or once daily (QD) for a specified duration (e.g., 12 days).
- Food intake and body weight are measured daily throughout the study.
- At the end of the treatment period, terminal blood and tissue samples are collected for analysis of metabolic endpoints (e.g., glucose, insulin, tissue ACC phosphorylation).

#### Conclusion

**MK-3903** is a potent and selective activator of AMPK with demonstrated efficacy in preclinical models of metabolic disease. Its well-characterized mechanism of action and in vivo activity make it a valuable pharmacological tool for investigating the therapeutic potential of AMPK activation. The data and protocols presented in this guide provide a solid foundation for further research and development efforts centered on this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]



- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- To cite this document: BenchChem. [MK-3903: A Potent and Selective AMP-Activated Protein Kinase (AMPK) Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609089#what-is-mk-3903-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com